molecular formula C18H18ClN3O3S B3482704 5-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-4-CYANO-NN3-TRIMETHYLTHIOPHENE-2-CARBOXAMIDE

5-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-4-CYANO-NN3-TRIMETHYLTHIOPHENE-2-CARBOXAMIDE

Cat. No.: B3482704
M. Wt: 391.9 g/mol
InChI Key: ACEUOOIJVOMOLR-UHFFFAOYSA-N
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Description

5-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-4-CYANO-NN3-TRIMETHYLTHIOPHENE-2-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a chlorinated phenoxy group, a cyano group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-4-CYANO-NN3-TRIMETHYLTHIOPHENE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-chloro-2-methylphenol with chloroacetic acid to form 4-chloro-2-methylphenoxyacetic acid . This intermediate is then reacted with various amines and other reagents to introduce the amido and cyano groups, followed by cyclization to form the thiophene ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-4-CYANO-NN3-TRIMETHYLTHIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-4-CYANO-NN3-TRIMETHYLTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to reduced disease symptoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-4-CYANO-NN3-TRIMETHYLTHIOPHENE-2-CARBOXAMIDE is unique due to its combination of a chlorinated phenoxy group, a cyano group, and a thiophene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it suitable for various applications in research and industry .

Properties

IUPAC Name

5-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-4-cyano-N,N,3-trimethylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3S/c1-10-7-12(19)5-6-14(10)25-9-15(23)21-17-13(8-20)11(2)16(26-17)18(24)22(3)4/h5-7H,9H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEUOOIJVOMOLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C(C(=C(S2)C(=O)N(C)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-4-CYANO-NN3-TRIMETHYLTHIOPHENE-2-CARBOXAMIDE
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5-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-4-CYANO-NN3-TRIMETHYLTHIOPHENE-2-CARBOXAMIDE
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5-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-4-CYANO-NN3-TRIMETHYLTHIOPHENE-2-CARBOXAMIDE
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5-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-4-CYANO-NN3-TRIMETHYLTHIOPHENE-2-CARBOXAMIDE
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5-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-4-CYANO-NN3-TRIMETHYLTHIOPHENE-2-CARBOXAMIDE
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5-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-4-CYANO-NN3-TRIMETHYLTHIOPHENE-2-CARBOXAMIDE

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